ethyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
Description
Ethyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a coumarin derivative characterized by a 4-methyl group at position 4, a 4-bromophenyl substituent at position 3, and an ethoxy acetate group at position 6. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The ethoxy acetate group contributes to lipophilicity, which may affect pharmacokinetic properties such as absorption and metabolic stability.
Properties
Molecular Formula |
C20H17BrO5 |
|---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |
InChI |
InChI=1S/C20H17BrO5/c1-3-24-18(22)11-25-15-8-9-17-16(10-15)12(2)19(20(23)26-17)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
GDMXZGIHONAZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation with Modified Phenols
A resorcinol derivative substituted with a 4-bromophenyl group serves as the starting material. Reaction with ethyl acetoacetate in concentrated sulfuric acid yields 4-methyl-7-hydroxy-3-(4-bromophenyl)coumarin. However, the hydroxyl group at position 7 necessitates subsequent relocation to position 6 via Fries rearrangement or directed ortho-metalation.
Table 1: Reaction Conditions for Pechmann Condensation
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 3-(4-Bromophenyl)resorcinol | 10 mmol | H₂SO₄ (conc.), 80°C, 4 hr | 68% |
| Ethyl acetoacetate | 12 mmol |
Bromophenyl Group Introduction via Suzuki-Miyaura Coupling
An alternative approach involves brominating 4-methylcoumarin-6-ol at position 3, followed by palladium-catalyzed cross-coupling with 4-bromophenylboronic acid:
-
Bromination : Treat 4-methylcoumarin-6-ol with Br₂ in acetic acid at 0°C to obtain 3-bromo-4-methylcoumarin-6-ol.
-
Suzuki Coupling : React 3-bromo-4-methylcoumarin-6-ol with 4-bromophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C.
Table 2: Suzuki-Miyaura Coupling Optimization
| Catalyst | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 75% |
| PdCl₂(dppf) | K₃PO₄ | DMF/H₂O | 100 | 62% |
Esterification of the 6-Hydroxy Group
The final step involves esterifying the 6-hydroxyl group with ethyl bromoacetate. This is achieved under mild basic conditions to avoid decomposition of the acid-sensitive coumarin framework.
Alkylation with Ethyl Bromoacetate
A mixture of 3-(4-bromophenyl)-4-methylcoumarin-6-ol, ethyl bromoacetate, and potassium carbonate in acetone is refluxed for 12 hours. The reaction proceeds via nucleophilic substitution, with K₂CO₃ acting as both base and desiccant.
Table 3: Esterification Parameters
| Reagent | Molar Ratio | Conditions | Yield |
|---|---|---|---|
| Ethyl bromoacetate | 1.5 eq | Acetone, reflux, 12 hr | 82% |
| K₂CO₃ | 3 eq |
Alternative Esterification Methods
-
Mitsunobu Reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine for higher regioselectivity, though cost-prohibitive at scale.
-
Steglich Esterification : Employs DCC/DMAP for acid-catalyzed esterification, suitable for sensitive substrates but requires anhydrous conditions.
Analytical Validation and Characterization
Post-synthesis characterization ensures structural fidelity and purity:
Challenges and Optimization Strategies
-
Regioselectivity in Bromination : Directing groups or Lewis acids (e.g., FeCl₃) improve bromine placement at position 3.
-
Coumarin Ring Stability : Mild conditions (pH 7–8, <50°C) prevent lactone ring hydrolysis during esterification.
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate) resolves esterification byproducts.
Comparative Analysis of Synthetic Routes
Table 4: Efficiency of Preparation Methods
| Method | Steps | Total Yield | Cost | Scalability |
|---|---|---|---|---|
| Pechmann + Suzuki | 3 | 52% | High | Moderate |
| Bromination + Alkylation | 2 | 68% | Medium | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Types of Chemical Reactions
Ethyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo several significant reactions:
- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Reduction can yield alcohols or alkanes using sodium borohydride.
- Substitution : Nucleophilic substitution can occur at the bromophenyl group, allowing for the introduction of various functional groups.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it an essential reagent in organic synthesis.
Biology
The compound has been investigated for its potential biological activities:
- Antitumor Activity : Preliminary studies suggest that it can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines such as breast and lung cancer cells.
- Anti-inflammatory Properties : It has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines like TNF-α and IL-6.
- Antimicrobial Activity : The compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria, disrupting bacterial cell membranes.
Case Study 1: Antitumor Efficacy
A study involving human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an antitumor agent.
Case Study 2: Anti-inflammatory Mechanism
In an animal model of arthritis, administration of this compound significantly reduced joint swelling and inflammation markers. Histological examinations revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituents at Position 3 Ethyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate: The 4-bromophenyl group provides strong electron-withdrawing effects and steric bulk . Methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (): Replaces bromine with fluorine, reducing steric hindrance but increasing electronegativity. Ethyl {[3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate (): Substitutes the bromophenyl group with a benzothiazole moiety, introducing nitrogen and sulfur atoms. This heterocyclic group may enhance hydrogen bonding and π-π stacking interactions in biological systems .
Substituents at Position 6/7
- The target compound’s ethoxy acetate group at position 6 contrasts with 6-ethyl-2-methyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate (), which has a simpler acetate group at position 7. The ethyl group at position 6 in increases steric bulk compared to the ethoxy acetate chain in the target compound .
Ester Group Variations
- The ethyl ester in the target compound offers higher lipophilicity than the methyl ester in methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (). This difference may influence membrane permeability and bioavailability .
Physicochemical Properties
Crystallographic and Structural Analysis
- Programs like SHELXL () and WinGX () are critical for refining crystal structures. For example, the target compound’s coumarin core may exhibit planar geometry, similar to ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate (), which shows a dihedral angle of 179.55° between the coumarin ring and acetate group .
Biological Activity
Ethyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a synthetic compound that belongs to the class of coumarin derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 366.21 g/mol. The compound features a coumarin backbone, which is known for various biological activities.
Biological Activity Overview
1. Antitumor Activity
Research indicates that coumarin derivatives exhibit significant antitumor properties. This compound has been investigated for its potential to inhibit tumor cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to increased cancer cell death .
2. Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in preclinical studies. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response. This activity suggests that this compound could be beneficial in treating inflammatory diseases .
3. Antimicrobial Activity
this compound has demonstrated antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antitumor Efficacy
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in the population of cells undergoing apoptosis, confirming the compound's potential as an antitumor agent .
Case Study 2: Anti-inflammatory Mechanism
In an animal model of arthritis, administration of this compound significantly reduced joint swelling and inflammation markers. Histological examination showed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Q & A
Q. Methodological Answer :
- Structural verification : Use and to confirm substituent positions (e.g., chromenone carbonyl at ~160 ppm, bromophenyl protons at 7.3–7.6 ppm) .
- Purity assessment : HPLC with a C18 column (acetonitrile/water mobile phase) at 254 nm detects impurities <0.5% .
- Crystallography : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., lactone vs. keto-enol) and confirms stereochemistry .
How does the 4-bromophenyl substituent affect the compound's stability under varying pH conditions?
Q. Methodological Answer :
- Acidic/alkaline stability : Perform accelerated degradation studies in 0.1 M HCl and NaOH at 40°C. Monitor via UV-Vis spectroscopy (λ_max ~300 nm for chromenone). The electron-withdrawing bromine enhances resistance to hydrolysis compared to non-halogenated analogs .
- Thermal stability : Use TGA-DSC to identify decomposition thresholds (>200°C typical for aryl esters) .
Advanced Research Questions
What strategies can elucidate the compound's mechanism in enzyme inhibition or receptor binding?
Q. Methodological Answer :
- Kinetic studies : Conduct time-dependent inhibition assays (e.g., acetylcholinesterase) using Ellman’s reagent. Calculate values via Lineweaver-Burk plots .
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies interactions with targets like kinases or GPCRs .
- Molecular docking : Use AutoDock Vina to model binding poses, focusing on bromophenyl hydrophobic interactions and ester group hydrogen bonding .
How can researchers resolve contradictions in reported synthetic yields when varying reaction parameters?
Q. Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (solvent, temperature, catalyst). For example, DMF may give higher yields (75–80%) than acetone (60–65%) due to better solubility of intermediates .
- Controlled replication : Repeat reactions under inert atmosphere (N₂/Ar) to exclude moisture/O₂ interference.
- Advanced analytics : Use LC-MS to identify byproducts (e.g., demethylation or ester hydrolysis) that reduce yield .
What role does the chromenone core play in modulating the compound's photophysical properties?
Q. Methodological Answer :
- UV-Vis/fluorescence spectroscopy : Measure absorbance/emission spectra (e.g., λ_em ~450 nm in ethanol) to assess π→π* transitions. Compare with analogs lacking the bromophenyl group to isolate substituent effects .
- Computational analysis : TD-DFT calculations (B3LYP/6-31G*) predict excited-state behavior and charge transfer dynamics .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Q. Methodological Answer :
- Derivatization : Synthesize analogs with substituent variations (e.g., replacing Br with Cl or CF₃) and test in cytotoxicity assays (e.g., MTT on cancer cell lines) .
- Pharmacophore mapping : Identify critical groups (e.g., chromenone carbonyl, bromophenyl) using CoMFA or CoMSIA models .
- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and metabolic stability of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
